molecular formula C24H25F3N2O4 B2808638 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one CAS No. 845666-73-1

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one

Cat. No. B2808638
CAS RN: 845666-73-1
M. Wt: 462.469
InChI Key: SCQOIQXRJJVQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C24H25F3N2O4 and its molecular weight is 462.469. The purity is usually 95%.
BenchChem offers high-quality 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one and its derivatives have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities, comparable to standard treatments. This has been supported by in vitro studies where these compounds have been tested against various microbial strains, showcasing their potential as antimicrobial agents. The structure-activity relationship, explored through molecular docking studies, reveals that their effectiveness may be attributed to interactions with key protein targets in the pathogens (Mandala et al., 2013).

Antioxidant Properties

Another significant area of application for this compound and its analogs is in the realm of antioxidant activity. Studies have been conducted to evaluate their capacity to scavenge free radicals, an important feature that suggests potential therapeutic applications in conditions caused by oxidative stress. These evaluations often utilize in vitro assays to measure the ability of these compounds to inhibit oxidative processes, indicating their potential as antioxidant agents (Stanchev et al., 2009).

Neuroprotective Effects

Further research into compounds structurally related to 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one has unveiled potential neuroprotective effects. These effects are particularly observed in models of cerebral ischemia, where such compounds have demonstrated the ability to protect against cell loss and learning impairments, suggesting their usefulness in treating or preventing conditions like stroke or other neurodegenerative diseases (Zuo et al., 2015).

Synthesis and Catalysis

On the synthetic chemistry front, these compounds are noteworthy for their role in facilitating novel synthetic routes and catalysis. Their structural features enable them to participate in complex chemical reactions, serving as key intermediates or catalysts for the synthesis of a wide range of organic molecules. This versatility is critical for developing new pharmaceuticals, agrochemicals, and materials science applications, highlighting the compound's importance beyond its direct biological activities (Alonzi et al., 2014).

properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O4/c1-3-28-10-12-29(13-11-28)14-18-19(30)9-8-17-21(31)20(15-4-6-16(32-2)7-5-15)23(24(25,26)27)33-22(17)18/h4-9,30H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQOIQXRJJVQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.